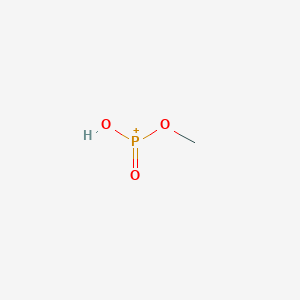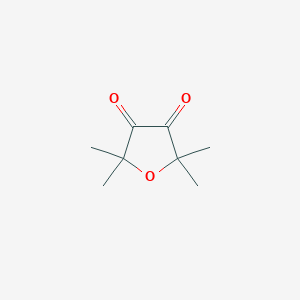
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tetramethylmaleic anhydride and is a cyclic anhydride of tetramethylmaleic acid.
Mechanism Of Action
The mechanism of action of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is not well understood. However, it is believed to act as a crosslinking agent by forming covalent bonds between polymer chains, thereby enhancing their mechanical and thermal properties.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-. However, studies have shown that this compound is relatively non-toxic and does not cause significant harm to human health or the environment.
Advantages And Limitations For Lab Experiments
The primary advantage of using 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- in lab experiments is its ability to crosslink polymer chains, thereby improving their mechanical and thermal properties. However, the limitations of using this compound include its relatively high cost and the limited availability of high-quality samples.
Future Directions
There are several future directions for the study of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl-. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of new applications for this compound in the fields of polymer science, materials science, and organic chemistry. Additionally, further studies are needed to better understand the mechanism of action and potential health effects of this compound.
Conclusion
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to crosslink polymer chains makes it a valuable reagent in organic synthesis and a potential candidate for the development of new materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- can be achieved by the reaction of tetramethylmaleic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces tetramethylmaleic anhydride as a white crystalline solid with a melting point of 104-106°C.
Scientific Research Applications
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- has been studied extensively for its potential applications in various scientific fields. One of its primary uses is as a crosslinking agent in the synthesis of polymers and resins. This compound has also been used as a reagent in organic synthesis and as a starting material for the production of specialty chemicals.
properties
CAS RN |
14744-18-4 |
|---|---|
Product Name |
3,4(2H,5H)-Furandione, 2,2,5,5-tetramethyl- |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloxolane-3,4-dione |
InChI |
InChI=1S/C8H12O3/c1-7(2)5(9)6(10)8(3,4)11-7/h1-4H3 |
InChI Key |
CUAUIQGZNLLZQG-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(O1)(C)C)C |
Canonical SMILES |
CC1(C(=O)C(=O)C(O1)(C)C)C |
synonyms |
2,2,5,5-Tetramethyltetrahydro-3,4-furandione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



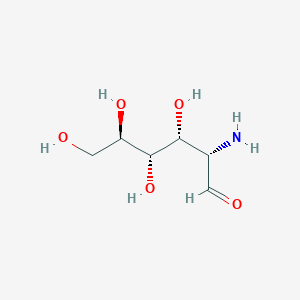
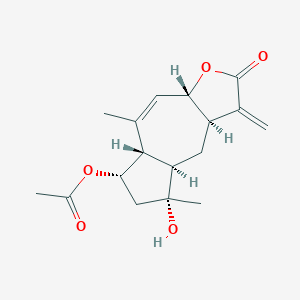
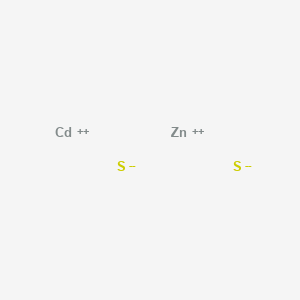
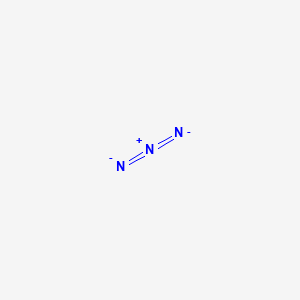
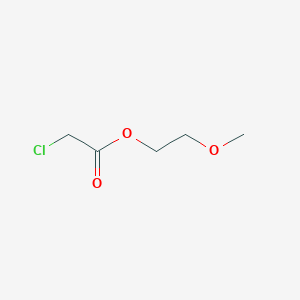
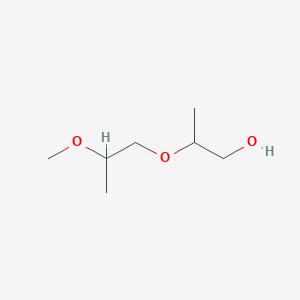
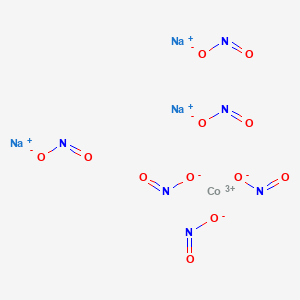
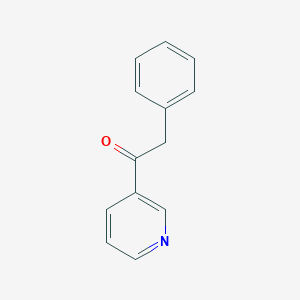
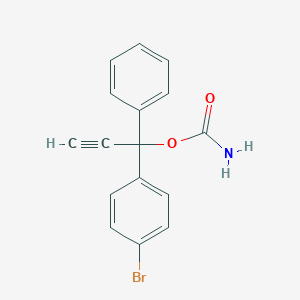
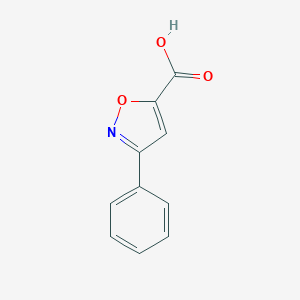
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
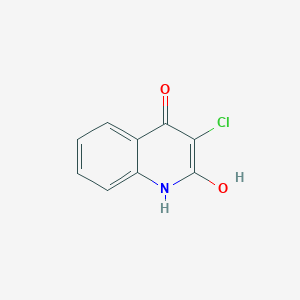
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
